molecular formula C13H7ClN4O4S B3005636 N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide CAS No. 865249-43-0

N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide

Cat. No.: B3005636
CAS No.: 865249-43-0
M. Wt: 350.73
InChI Key: RHBCZLYSWPUSBG-UHFFFAOYSA-N
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Description

N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide is a heterocyclic compound that has garnered interest due to its potential biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide typically involves multiple steps:

    Formation of the 1,3,4-oxadiazole ring: This can be achieved by cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the nitrothiophene moiety: This step often involves nitration of thiophene derivatives using nitrating agents like nitric acid or a mixture of nitric and sulfuric acids.

    Coupling of the chlorophenyl group: This can be done through various coupling reactions, such as Suzuki or Heck coupling, using appropriate catalysts and conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide can undergo several types of chemical reactions:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The compound can be reduced using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Conversion of the nitro group to a nitroso or amino group.

    Reduction: Formation of the corresponding amine.

    Substitution: Replacement of the chlorine atom with various nucleophiles.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors involved in microbial growth or inflammation.

    Pathways Involved: It may inhibit key pathways in microbial metabolism or inflammatory response, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

IUPAC Name

N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7ClN4O4S/c14-8-4-2-1-3-7(8)12-16-17-13(22-12)15-11(19)9-5-6-10(23-9)18(20)21/h1-6H,(H,15,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHBCZLYSWPUSBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NN=C(O2)NC(=O)C3=CC=C(S3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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